1-(prop-2-en-1-yl)cyclohexan-1-amine
Description
1-(Prop-2-en-1-yl)cyclohexan-1-amine (CAS 66838-79-7) is a tertiary amine featuring a cyclohexane ring substituted with an allyl (propenyl) group and an amine group at the 1-position. Its molecular formula is C₉H₁₇N, with a molecular weight of 139.24 g/mol . The compound exists as a liquid at room temperature and requires storage at 4°C due to its reactivity . Key structural identifiers include:
- SMILES:
C=CCC1(CCCCC1)N - InChIKey:
MMTYLLMGHVPBED-UHFFFAOYSA-N
Properties
IUPAC Name |
1-prop-2-enylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-6-9(10)7-4-3-5-8-9/h2H,1,3-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTYLLMGHVPBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-(prop-2-en-1-yl)cyclohexan-1-amine can be synthesized through several methods. One common approach involves the allylation of cyclohexylidenamines. The general method for the preparation involves dissolving cyclohexylidenamines in anhydrous ether and adding them to a suspension of allyl magnesium bromide in ether . This reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Another method involves the catalytic reduction of aniline at high temperature and pressure using nickel or cobalt as a catalyst . This method is often employed in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
1-(prop-2-en-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 1-allyl-1-aminocyclohexane to its corresponding amines. Hydrogenation using palladium on carbon is a typical method.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles. Common reagents include alkyl halides and alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in amines.
Scientific Research Applications
1-(prop-2-en-1-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those with analgesic and anti-inflammatory properties.
Industry: It is used in the production of polymers and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-allyl-1-aminocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The allyl group allows for specific binding interactions, which can modulate the activity of these targets. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .
Comparison with Similar Compounds
Positional Isomers: 2-(Prop-2-en-1-yl)cyclohexan-1-amine
The positional isomer 2-(prop-2-en-1-yl)cyclohexan-1-amine (CAS 99064-63-8) shares the molecular formula C₉H₁₇N but differs in the propenyl group’s position (2- vs. 1- on the cyclohexane ring). Key distinctions include:
For instance, the 1-position isomer’s axial propenyl group may hinder nucleophilic attack on the amine compared to the equatorial conformation in the 2-isomer.
Substituted Cyclohexanamines: Piperazinyl and Halogenated Derivatives
Cyclohexanamine derivatives with bulkier substituents demonstrate pharmacological relevance:
- Molecular weight: 198.28 g/mol .
- Molecular formula: C₁₃H₁₈ClF₂N .
| Compound | Molecular Formula | Substituent | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 1-(Prop-2-en-1-yl)cyclohexan-1-amine | C₉H₁₇N | 1-Propenyl | 139.24 | Industrial synthesis |
| 2-(Prop-2-en-1-yl)cyclohexan-1-amine | C₉H₁₇N | 2-Propenyl | 139.24 | Research chemical |
| (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine | C₁₁H₂₃N₃ | 4-Methylpiperazinyl | 198.28 | Anticancer drug intermediate |
| 1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine HCl | C₁₃H₁₈ClF₂N | 2,4-Difluorobenzyl | 261.74 | Pharmaceutical research |
Aromatic Analogues: 1-Phenylpropan-2-amine (Amphetamine)
1-Phenylpropan-2-amine (amphetamine, C₉H₁₃N) replaces the cyclohexane ring with a phenyl group, drastically altering properties:
- Higher lipophilicity and CNS activity due to aromaticity.
- Synthesized via enzymatic resolution and palladium-catalyzed reactions, contrasting with the allylation strategies used for 1-(prop-2-en-1-yl)cyclohexan-1-amine .
Biological Activity
1-(prop-2-en-1-yl)cyclohexan-1-amine, also known as 2-(prop-2-en-1-yl)cyclohexan-1-amine, is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexane ring substituted with an allyl group, which may influence its interactions with biological targets. Research into its biological activity has revealed various mechanisms of action and potential therapeutic applications.
The biological activity of 1-(prop-2-en-1-yl)cyclohexan-1-amine primarily involves its interaction with specific receptors and enzymes. The allyl group enhances binding affinity to certain molecular targets, which may lead to modulation of various biological pathways. The exact mechanisms can vary depending on the specific application, but some notable interactions include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Anticancer Potential
Recent studies have investigated the potential of 1-(prop-2-en-1-yl)cyclohexan-1-amine as an anticancer agent. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(prop-2-en-1-yl)cyclohexan-1-amine | MCF-7 | 25 ± 5 |
| 1-(prop-2-en-1-yl)cyclohexan-1-amine | PC-3 | 30 ± 3 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of 1-(prop-2-en-1-yl)cyclohexan-1-amines. Preliminary studies indicate that it possesses moderate antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are shown below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
This antimicrobial effect may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Case Studies
Several case studies have highlighted the biological activity of 1-(prop-2-en-1-yl)cyclohexan-1-amines:
- Inhibition of Cancer Cell Proliferation : A study reported that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells, with a corresponding increase in apoptosis markers such as caspase activation.
- Synergistic Effects with Other Drugs : Research has shown that combining 1-(prop-2-en-1-yl)cyclohexan-1-amines with established chemotherapeutics enhances their efficacy, suggesting potential for use in combination therapies.
- Mechanistic Studies : Molecular docking studies indicated that the compound binds effectively to active sites of target proteins involved in cancer progression, providing insights into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
